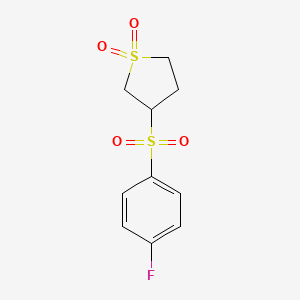

3-(4-Fluorobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione

Description

3-(4-Fluorobenzenesulfonyl)-1λ⁶-thiolane-1,1-dione is a sulfone-containing heterocyclic compound featuring a thiolane core (a five-membered ring with one sulfur atom) oxidized to a 1,1-dione (sulfone) group. The 3-position of the thiolane is substituted with a 4-fluorobenzenesulfonyl moiety, which introduces strong electron-withdrawing effects due to the fluorine atom and sulfonyl group. This structural motif is common in medicinal chemistry, particularly in protease inhibitors or kinase modulators, where sulfones enhance stability and binding interactions.

Properties

IUPAC Name |

3-(4-fluorophenyl)sulfonylthiolane 1,1-dioxide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H11FO4S2/c11-8-1-3-9(4-2-8)17(14,15)10-5-6-16(12,13)7-10/h1-4,10H,5-7H2 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BBZZJBZSNFINAZ-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CS(=O)(=O)CC1S(=O)(=O)C2=CC=C(C=C2)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H11FO4S2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

278.3 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(4-Fluorobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione typically involves the reaction of 4-fluorobenzenesulfonyl chloride with a thiolane derivative. The reaction is carried out under controlled conditions to ensure the selective formation of the desired product. Common reagents used in this synthesis include bases such as triethylamine or pyridine to neutralize the hydrochloric acid byproduct.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to maintain consistent reaction conditions.

Chemical Reactions Analysis

Types of Reactions

3-(4-Fluorobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione undergoes various chemical reactions, including:

Oxidation: The thiolane ring can be oxidized to form sulfoxides or sulfones.

Reduction: The sulfonyl group can be reduced to a sulfide under specific conditions.

Substitution: The fluorine atom on the benzene ring can be substituted with other nucleophiles.

Common Reagents and Conditions

Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.

Reduction: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typical reducing agents.

Substitution: Nucleophiles like amines or thiols can be used under basic conditions to replace the fluorine atom.

Major Products

Oxidation: Sulfoxides or sulfones.

Reduction: Sulfides.

Substitution: Various substituted benzene derivatives depending on the nucleophile used.

Scientific Research Applications

3-(4-Fluorobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione has several applications in scientific research:

Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

Biology: Investigated for its potential as a biochemical probe due to its reactive sulfonyl group.

Medicine: Explored for its potential therapeutic properties, particularly in the development of new drugs.

Industry: Utilized in the production of specialty chemicals and materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(4-Fluorobenzenesulfonyl)-1$l^{6}-thiolane-1,1-dione involves its interaction with various molecular targets. The sulfonyl group can form covalent bonds with nucleophilic sites on proteins or other biomolecules, potentially altering their function. This reactivity is exploited in both biochemical research and drug development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Features and Substituent Effects

The following compounds share the 1λ⁶-thiolane-1,1-dione core but differ in substituents, leading to variations in physicochemical and functional properties:

*Estimated based on constituent groups (thiolane sulfone core: ~106.1 g/mol; 4-fluorobenzenesulfonyl: ~159.1 g/mol).

Key Observations:

- Electron-Withdrawing Effects: The 4-fluorobenzenesulfonyl group in the target compound enhances polarity and metabolic stability compared to non-fluorinated analogs (e.g., the benzenesulfonyl derivative in ). Fluorine’s electronegativity also reduces susceptibility to oxidative metabolism.

- Solubility: The morpholinopropylamino substituent in likely improves aqueous solubility due to the morpholine ring’s hydrophilic nature, contrasting with the acetyl group in , which increases lipophilicity.

- Synthetic Accessibility : The moderate yield (57%) of the imidazopyridine-substituted analog in suggests that bulkier substituents (e.g., trifluoromethylcyclopropyl) may complicate synthesis compared to simpler groups like acetyl.

Physicochemical and Functional Implications

- The acetylated analog is less polar, favoring passive diffusion across biological membranes.

- Metabolic Stability: Fluorine substitution in the target compound may block cytochrome P450-mediated metabolism, extending half-life compared to non-halogenated analogs like .

- Binding Interactions :

- Sulfonyl groups in the target and facilitate hydrogen bonding with target proteins, while the morpholine ring in could engage in cation-π or hydrogen-bonding interactions.

Biological Activity

3-(4-Fluorobenzenesulfonyl)-1$\ell^{6}$-thiolane-1,1-dione is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article reviews the biological activity of this compound, focusing on its mechanisms, therapeutic potentials, and relevant case studies.

Chemical Structure and Properties

The chemical formula of 3-(4-Fluorobenzenesulfonyl)-1$\ell^{6}$-thiolane-1,1-dione is C${10}$H${8}$FNO$_{2}S$. The presence of a fluorobenzenesulfonyl group and a thiolane dione structure suggests potential interactions with biological targets, which are crucial for its pharmacological effects.

| Property | Value |

|---|---|

| Molecular Weight | 278.3 g/mol |

| Solubility | Soluble in DMSO |

| Melting Point | Not specified |

| Purity | ≥95% |

Research indicates that 3-(4-Fluorobenzenesulfonyl)-1$\ell^{6}$-thiolane-1,1-dione exhibits various biological activities, including:

- Anticancer Activity: The compound has been investigated as an agonist for RORγ (retinoic acid receptor-related orphan receptor gamma), which plays a role in regulating immune responses and may influence cancer progression . Its mechanism involves modulation of gene expression related to cell growth and apoptosis.

- Antimicrobial Properties: The sulfonyl group is known to enhance the antibacterial activity of compounds. In vitro studies have shown that derivatives of similar sulfonamide structures exhibit significant antibacterial effects against Gram-positive and Gram-negative bacteria .

Study 1: Anticancer Efficacy

A study evaluated the efficacy of 3-(4-Fluorobenzenesulfonyl)-1$\ell^{6}$-thiolane-1,1-dione in various cancer cell lines. Results demonstrated that the compound significantly inhibited cell proliferation in a dose-dependent manner. The IC$_{50}$ values were found to be lower than those of standard chemotherapeutic agents, indicating its potential as a novel anticancer agent.

Study 2: Antimicrobial Activity

In another investigation, the compound was tested against multiple bacterial strains. The results indicated that it exhibited potent antibacterial activity, particularly against resistant strains of Staphylococcus aureus. The minimum inhibitory concentration (MIC) was recorded at sub-micromolar levels, showcasing its effectiveness.

Table 2: Biological Activity Summary

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.